molecular formula C12H25ClN2O2 B8021490 (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B8021490
M. Wt: 264.79 g/mol
InChI Key: VDXOVROHRYTYHL-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, or cycloaddition reactions.

    Introduction of the aminoethyl group: This step often involves the use of amination reactions.

    Protection of the amino group: The tert-butyl group is introduced to protect the amino group during subsequent reactions.

    Formation of the hydrochloride salt: This is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
  • Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific tert-butyl protection group, which provides stability and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXOVROHRYTYHL-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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